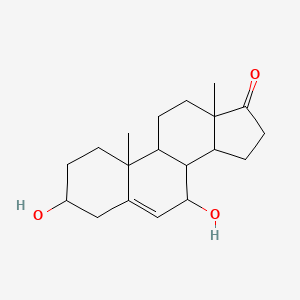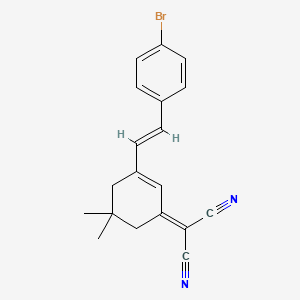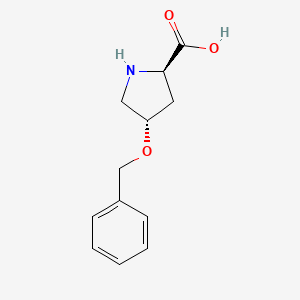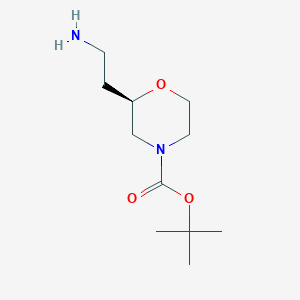
Androst-5-ene-17-one-3beta,7beta-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7alpha-Hydroxydehydroepiandrosterone is an androstanoid that is derived from dehydroepiandrosterone. It carries an additional hydroxy substituent at the 7alpha-position. This compound plays significant roles as an estrogen, anti-inflammatory agent, and antioxidant .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The hydroxylation of dehydroepiandrosterone to 7alpha-Hydroxydehydroepiandrosterone can be achieved using microbial biotransformation. For instance, Gibberella sp. and Absidia coerulea have been used to hydroxylate dehydroepiandrosterone at the 7alpha-position . The optimization of media ingredients, DHEA concentration, culture time, medium volume, and inoculum rate are crucial for maximizing the yield of 7alpha-Hydroxydehydroepiandrosterone .
Industrial Production Methods: The industrial production of 7alpha-Hydroxydehydroepiandrosterone involves large-scale microbial biotransformation processes. The use of optimized culture conditions and microbial strains ensures high yield and purity of the compound .
Análisis De Reacciones Químicas
Types of Reactions: 7alpha-Hydroxydehydroepiandrosterone undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Halogenation reactions can be carried out using reagents like thionyl chloride or phosphorus tribromide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of 7-oxo derivatives, while reduction can yield various hydroxylated products .
Aplicaciones Científicas De Investigación
7alpha-Hydroxydehydroepiandrosterone has diverse applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various steroids and hormones.
Biology: The compound is studied for its role in cellular metabolism and signaling pathways.
Medicine: It has potential therapeutic applications due to its anti-inflammatory and antioxidant properties.
Industry: The compound is used in the production of pharmaceuticals and nutraceuticals.
Mecanismo De Acción
7alpha-Hydroxydehydroepiandrosterone exerts its effects by interacting with various molecular targets and pathways. It regulates the activity of 11beta-Hydroxysteroid Dehydrogenase 1, influencing the balance between active and inactive glucocorticoids. This regulation is crucial for maintaining metabolic homeostasis and stress response .
Comparación Con Compuestos Similares
Dehydroepiandrosterone: The parent compound from which 7alpha-Hydroxydehydroepiandrosterone is derived.
7beta-Hydroxydehydroepiandrosterone: Another hydroxylated derivative of dehydroepiandrosterone with similar biological activities.
Uniqueness: 7alpha-Hydroxydehydroepiandrosterone is unique due to its specific hydroxylation at the 7alpha-position, which imparts distinct biological activities compared to its parent compound and other hydroxylated derivatives .
Propiedades
IUPAC Name |
3,7-dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28O3/c1-18-7-5-12(20)9-11(18)10-15(21)17-13-3-4-16(22)19(13,2)8-6-14(17)18/h10,12-15,17,20-21H,3-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLPSAOWBSPXZEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2=O)C(C=C4C3(CCC(C4)O)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20861574 |
Source


|
| Record name | 3,7-Dihydroxyandrost-5-en-17-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20861574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Chloro-1-methoxy-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B15198187.png)

![Ethyl 1,2-dihydrobenzo[e][1]benzofuran-2-carboxylate;1-iodo-2,3,4,5-tetramethylbenzene](/img/structure/B15198195.png)
![1-Amino-3-(4-fluoro-phenyl)-benzo[4,5]imidazo[1,2-a]pyridine-2,4-dicarbonitrile](/img/structure/B15198202.png)


![[1,2,4]Triazolo[1,5-a]pyridine-8-boronic Acid Pinacol Ester](/img/structure/B15198225.png)

![5-Ethoxy-2-methyl-1H-benzo[d]imidazole](/img/structure/B15198240.png)
![Rel-(1R,4S,5R)-5-fluoro-2-azabicyclo[2.2.1]heptane](/img/structure/B15198241.png)
![N-[(2R,3S,4R)-1,3,5-trihydroxy-4-(hydroxymethoxy)pentan-2-yl]acetamide](/img/structure/B15198242.png)


